molecular formula C21H17FN2O4 B2486664 methyl 2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946221-93-8

methyl 2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2486664
CAS No.: 946221-93-8
M. Wt: 380.375
InChI Key: GVXVUDYDUAULCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenyl group, a dihydropyridine ring, and a benzoate ester, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzylamine with a suitable dihydropyridine precursor, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions might result in the replacement of the fluorine atom with other functional groups .

Scientific Research Applications

Methyl 2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c1-28-21(27)15-8-3-5-11-18(15)23-19(25)16-9-6-12-24(20(16)26)13-14-7-2-4-10-17(14)22/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXVUDYDUAULCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.